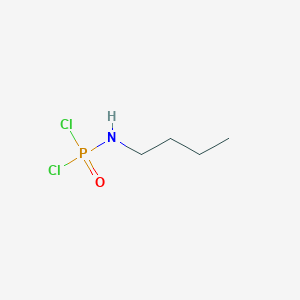

N-Butylphosphoramidic dichloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-dichlorophosphorylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2NOP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYLTLFJIZSMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604476 | |

| Record name | N-Butylphosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90206-85-2 | |

| Record name | N-Butylphosphoramidic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organophosphorus Chemistry Research

Organophosphorus chemistry is a vast and significant area of research, encompassing compounds with a phosphorus-carbon bond or phosphorus-containing esters and amides. These compounds are notable for their diverse applications. Within this field, phosphoramidates, which feature a phosphorus-nitrogen bond, have attracted considerable scientific attention. They are structurally derived from phosphoramidic acids.

N-Butylphosphoramidic dichloride, with the chemical formula C₄H₁₀Cl₂NOP, belongs to the subclass of N-alkylphosphoramidic dichlorides. These are reactive intermediates characterized by a central phosphorus atom bonded to an alkylamino group, an oxygen atom, and two chlorine atoms. The presence of the reactive P-Cl bonds makes them valuable precursors in the synthesis of more complex organophosphorus compounds. Research into compounds like N-Butylphosphoramidic dichloride is often driven by the desire to create new molecules with specific chemical properties or biological activities.

A general and efficient method for the synthesis of N,N-dialkyl phosphoramidic dichlorides involves the reaction of a dialkyl amine with phosphoryl chloride. researchgate.net This reaction typically uses a scavenger, such as a basic anion exchange polymer resin, to remove the hydrogen chloride byproduct, leading to high yields of the desired product. researchgate.net While this method is documented for dialkyl derivatives, it provides a foundational synthetic route that can be inferred for mono-alkyl analogs like N-Butylphosphoramidic dichloride.

Significance of N Alkylphosphoramidic Dichlorides in Synthetic Methodologies

N-Alkylphosphoramidic dichlorides are significant as versatile building blocks in organic synthesis. The two chlorine atoms attached to the phosphorus center are good leaving groups, allowing for sequential or simultaneous substitution by a variety of nucleophiles. This reactivity is central to their utility in creating a diverse range of derivatives.

For instance, N,N-dimethylphosphoramic dichloride is used as a reagent for the activation of carboxylic acids and in the synthesis of functionalized β-lactams. It also reacts with alcohols in the presence of a base to form phosphoramidic esters. This reactivity profile is characteristic of the N-alkylphosphoramidic dichloride class and is expected to be shared by N-Butylphosphoramidic dichloride. The butyl group can influence the compound's solubility and steric hindrance, potentially fine-tuning the reactivity and selectivity of its reactions compared to smaller alkyl analogs.

The general class of phosphoramidates, often synthesized from dichlorides, has found applications in various fields, underscoring the importance of their dichloride precursors.

Scope of Academic Inquiry into N Butylphosphoramidic Dichloride

General Synthetic Routes to N-Substituted Phosphoramidic Dichlorides

The most common and direct methods for synthesizing N-substituted phosphoramidic dichlorides involve the reaction of an amine with a phosphorus-containing electrophile.

Amination of phosphoryl chloride (POCl₃) and its derivatives is a fundamental approach for creating the P-N linkage. nih.gov This reaction involves the nucleophilic attack of an amine on the phosphorus atom of the phosphoryl chloride, leading to the displacement of a chlorine atom. The reaction can be controlled to achieve mono-, di-, or tri-substituted products depending on the stoichiometry and reaction conditions. psu.edu

The general reaction can be represented as: R-NH₂ + POCl₃ → R-NH-P(O)Cl₂ + HCl

In this reaction, the primary amine (R-NH₂) attacks the phosphoryl chloride, resulting in the formation of the N-substituted phosphoramidic dichloride and hydrogen chloride as a byproduct. The presence of a base is often required to neutralize the HCl produced, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

A widely employed method for the synthesis of N-substituted phosphoramidic dichlorides is the direct reaction of primary amines with phosphorus oxychloride (POCl₃). rsc.org For the synthesis of N,N-dimethylphosphoramidic dichloride, dimethylamine (B145610) was added to phosphorus oxychloride at a controlled temperature of 0°-10° C. prepchem.com This method is versatile and can be applied to a range of primary amines to produce the corresponding N-substituted phosphoramidic dichlorides.

The reaction is typically carried out in an inert solvent. tdl.org The stoichiometry of the reactants is crucial; using an excess of the amine can lead to the formation of diamidic or triamidic products. To favor the formation of the desired dichloride, a 1:1 molar ratio of the primary amine to phosphorus oxychloride is generally used, often in the presence of a tertiary amine like triethylamine (B128534) or pyridine (B92270) to act as an HCl scavenger. tdl.orgrsc.org

Table 1: Synthesis of N-Substituted Phosphoramidic Dichlorides from Primary Amines and POCl₃

| Primary Amine | Phosphorus Reagent | Base/Scavenger | Product | Reference |

|---|---|---|---|---|

| Butylamine | Phosphorus Oxychloride | Triethylamine | N-Butylphosphoramidic dichloride | General Method |

| Dimethylamine | Phosphorus Oxychloride | None specified | N,N-Dimethylphosphoramidic dichloride | prepchem.com |

| 4-Methyl-2-[N-(p-toluidinyl)methyl]aniline | Phosphorus Oxychloride | Not specified | 2-chloro-6-methyl-3-p-tolyl-1,2,3,4-tetrahydro-1,3,2-benzodiazaphosphorine 2-oxide | rsc.org |

Advanced Synthetic Approaches

To improve the efficiency, yield, and environmental friendliness of the synthesis of phosphoramidic dichlorides, more advanced techniques have been developed.

An innovative and efficient method for the synthesis of N,N-dialkyl phosphoramidic dichlorides involves the use of basic anion exchange polymer resins. researchgate.net In this approach, the resin acts as a scavenger for the hydrogen chloride (HCl) produced as a byproduct during the reaction between a dialkyl amine and phosphoryl chloride. researchgate.net This eliminates the need for a soluble base, simplifying the workup procedure. The desired product can be easily separated from the resin by filtration, and the product is then purified by distillation under vacuum. researchgate.net This method has been shown to afford excellent yields of N,N-dialkyl phosphoramidic dichlorides within a reaction time of 3-4 hours. researchgate.net

Strongly basic anion exchange resins typically contain a quaternary ammonium (B1175870) group, which allows them to effectively neutralize the generated HCl across a wide pH range. m-chemical.co.jppurolite.com The use of these resins provides a cleaner reaction condition and simplifies product isolation. researchgate.net

Optimizing reaction conditions is paramount for maximizing the yield and purity of N-Butylphosphoramidic dichloride. Key parameters include temperature, solvent, and the choice of catalyst or base. For instance, carrying out the reaction at low temperatures (e.g., 0-10°C) can help to control the exothermicity of the reaction and minimize side reactions. prepchem.com

The selection of a suitable catalyst or base is also critical. While traditional methods often use tertiary amines, recent advancements have explored other catalytic systems. For some phosphorylation reactions of amines, molecular iodine has been used as a catalyst with hydrogen peroxide as the oxidant, offering a metal-free alternative. acs.org The choice of solvent can also significantly impact the reaction outcome. psu.edu While many reactions are performed in common organic solvents like dichloromethane, exploring greener solvent alternatives is a key area of current research. rsc.orgnih.gov

Table 2: Factors Influencing Yield in Phosphoramidic Dichloride Synthesis

| Factor | Influence on Reaction | Example/Observation | Reference |

|---|---|---|---|

| Temperature | Controls reaction rate and minimizes side products. | Synthesis of N,N-dimethylphosphoramidic dichloride conducted at 0°-10° C. | prepchem.com |

| Base/Catalyst | Neutralizes HCl byproduct, can influence reaction rate and selectivity. | Use of basic anion exchange resins simplifies workup and improves yield. | researchgate.net |

| Solvent | Affects solubility of reactants and can influence reaction pathway. | Ionic liquids have been investigated as alternative solvents to conventional organic solvents. | psu.edu |

| Stoichiometry | Determines the degree of substitution on the phosphorus center. | A 1:1 ratio of amine to POCl₃ favors monosubstitution. | tdl.org |

Green Chemistry Principles in Phosphoramidic Dichloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.govmdpi.com In the context of phosphoramidic dichloride synthesis, several strategies can be employed to make the process more sustainable.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. nih.gov The use of anion exchange resins, which can be regenerated and reused, is a step in this direction. researchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. wiley-vch.de Catalytic approaches are often more atom-economical than stoichiometric ones.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, bio-derived solvents, or even performing reactions under solvent-free conditions. nih.govmdpi.com

Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents enhances efficiency and reduces waste. nih.gov The exploration of earth-abundant metal catalysts or metal-free catalysts aligns with this principle. huarenscience.com

Reduce Derivatives: Minimizing or avoiding the use of protecting groups or unnecessary derivatization steps can streamline the synthesis and reduce waste. nih.gov One-pot syntheses are a good example of this principle in action. researchgate.net

By integrating these principles, the synthesis of N-Butylphosphoramidic dichloride and related compounds can be made more efficient, cost-effective, and environmentally benign.

Nucleophilic Substitution Reactions at the Phosphorus Center

The most common reactions involving N-Butylphosphoramidic dichloride are nucleophilic substitutions at the phosphorus atom, where the chloride ions serve as effective leaving groups. These reactions are fundamental to the synthesis of a wide array of phosphoramidates and related compounds.

The conversion of the P-Cl bonds in N-Butylphosphoramidic dichloride to P-F bonds is a synthetically important transformation. This halogen exchange is typically achieved using a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF). researchgate.net The classic Finkelstein reaction, which involves the exchange of one halogen for another, provides the foundational principle for this transformation. nih.gov

However, the direct fluorination of phosphoramidic dichlorides with simple alkali metal fluorides can be challenging due to the low solubility and nucleophilicity of the fluoride salt in common organic solvents. To overcome these limitations, various strategies have been developed to enhance the reactivity of the fluoride ion. nih.gov The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), can significantly accelerate the reaction rate compared to conventional solvents like acetonitrile (B52724). nih.gov The addition of a small amount of water to the ionic liquid system has been shown to improve selectivity by suppressing elimination side reactions. nih.gov

Furthermore, phase-transfer catalysts or the use of metal complexes can facilitate the exchange. Copper(II) triflate (Cu(OTf)2) has been employed to mediate the fluorination of related boron compounds with KF under mild conditions, suggesting its potential applicability in activating P-Cl bonds towards substitution. nih.gov

Table 1: Illustrative Conditions for Halogen Exchange (Chloride to Fluoride) This table is based on general methods for nucleophilic fluorination and may be adapted for N-Butylphosphoramidic dichloride.

| Reagent System | Catalyst/Additive | Solvent | Temperature | Key Feature |

| Potassium Fluoride (KF) | 18-crown-6 (B118740) | Acetonitrile | 82 °C | Increases solubility and reactivity of KF. researchgate.net |

| Potassium Fluoride (KF) | [bmim][BF4] (Ionic Liquid) | [bmim][BF4] | 100 °C | Significantly enhances reaction rate. nih.gov |

| Potassium Fluoride (KF) | Cu(OTf)2 | Dichloromethane/Methanol (B129727) | 60 °C | Metal-mediated activation. nih.gov |

The reaction of N-Butylphosphoramidic dichloride with primary or secondary amines is a cornerstone for the synthesis of more complex phosphoramidates. This transformation proceeds via a nucleophilic substitution mechanism at the phosphorus center. The nitrogen atom of the incoming amine acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing one of the chloride ions. researchgate.net

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or 1,4-dimethylpiperazine (B91421) (DMP), which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. researchgate.net This prevents the protonation of the reactant amine, which would render it non-nucleophilic.

The mechanism is generally considered to be a concerted SN2-type process or a stepwise pathway involving a pentacoordinate intermediate, depending on the specific reactants and conditions. In a typical reaction, the amine attacks the phosphorus center, leading to a trigonal bipyramidal transition state or intermediate. Subsequent departure of the chloride leaving group yields the phosphoramidate (B1195095) product. If a second equivalent of amine is used, the remaining P-Cl bond can be displaced to form a phosphorodiamidate.

Electrophilic Behavior and Activation

The phosphorus atom in N-Butylphosphoramidic dichloride is highly electrophilic due to the inductive electron-withdrawing effects of the two chlorine atoms, the phosphoryl oxygen, and the nitrogen atom. This inherent electrophilicity can be further enhanced through activation with Lewis acids. wikipedia.org

Lewis acids, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃), can coordinate to the lone pair electrons of the phosphoryl oxygen atom. wikipedia.orgqub.ac.uk This coordination withdraws further electron density from the phosphorus atom, making it significantly more susceptible to attack by even weak nucleophiles. This activation strategy is crucial for promoting reactions with sterically hindered nucleophiles or those with low intrinsic reactivity. For example, Lewis acid catalysis is a key principle in promoting phosphoryl transfer reactions in both synthetic and biological systems. nih.gov

Intramolecular Cyclization and Ring Formation Mechanisms

N-Butylphosphoramidic dichloride is a valuable precursor for the synthesis of heterocyclic compounds containing a phosphorus atom in the ring. When reacted with a bifunctional nucleophile, such as an amino alcohol, a diol, or a diamine, an initial intermolecular substitution is followed by an intramolecular cyclization.

The mechanism involves two sequential nucleophilic substitutions. First, one of the nucleophilic groups of the bifunctional molecule attacks the phosphorus center, displacing a chloride ion to form a linear intermediate. This intermediate then undergoes a second, intramolecular nucleophilic attack, where the remaining nucleophilic group displaces the second chloride ion, resulting in the formation of a stable cyclic phosphoramidate. The synthesis of cyclophosphates from the related phosphoryl chloride (POCl₃) and diols is a classic example of this type of transformation. acs.orgresearchgate.net Acid-catalyzed conditions are sometimes employed to facilitate the cyclization of intermediates. nih.gov

Kinetics and Thermodynamics of Reactivity Pathways

Kinetic studies on related phosphinic chlorides provide significant insight into the probable reaction pathways of N-Butylphosphoramidic dichloride. The aminolysis of bis(2-oxo-3-oxazolidinyl) phosphinic chloride in acetonitrile, for instance, has been shown to proceed via a concerted SN2 mechanism with aniline (B41778) nucleophiles. koreascience.kr Deuterium kinetic isotope effect studies on these reactions indicate that the nature of the transition state can vary, shifting from a backside attack for less basic anilines to a more frontside attack for more basic anilines. koreascience.kr

In contrast, the pyridinolysis of the same compound was found to occur through a stepwise mechanism, with a change in the rate-limiting step from bond breaking for more basic pyridines to bond formation for less basic ones. koreascience.kr The Brønsted βnuc value, which measures the sensitivity of the reaction rate to the nucleophile's basicity, for the aminolysis of related thioxocephalosporins was found to be +0.39. nih.govresearchgate.net This value suggests a transition state with only a moderate degree of C-N bond formation, indicative of an early, reactant-like transition state. These findings suggest that the reactivity of N-Butylphosphoramidic dichloride is finely tuned by the basicity and steric profile of the incoming nucleophile, potentially allowing for either concerted or stepwise mechanisms.

Role of Catalysis in Directing Reaction Selectivity and Rate

Catalysis plays a pivotal role in controlling the rate and selectivity of reactions involving N-Butylphosphoramidic dichloride. As discussed, Lewis acids are powerful catalysts for activating the phosphorus center. rsc.orgnih.gov By coordinating to the phosphoryl oxygen, they increase the electrophilicity of the phosphorus atom, thereby accelerating the rate of nucleophilic attack. nih.govwikipedia.org This is particularly useful for reactions involving alcohols or other weak nucleophiles.

In the formation of phosphoramidates via aminolysis, base catalysis is essential. Tertiary amines like triethylamine not only act as acid scavengers but can also play a catalytic role. researchgate.net For halogen exchange reactions, catalysts are used to enhance the nucleophilicity of the fluoride source. Phase-transfer catalysts like 18-crown-6 can complex with potassium ions, liberating a more "naked" and highly reactive fluoride anion. researchgate.net Similarly, certain metal catalysts, including copper(II) complexes, can mediate fluorination reactions, likely proceeding through an organometallic intermediate. nih.gov

Table 2: Summary of Catalytic Systems and Their Roles

| Reaction Type | Catalyst Type | Example Catalyst | Role of Catalyst |

| Nucleophilic Substitution (e.g., with alcohols) | Lewis Acid | TiCl₄, AlCl₃ | Activates P=O bond, increases electrophilicity of P atom. wikipedia.orgqub.ac.uk |

| Phosphoramidate Formation | Base | 1,4-Dimethylpiperazine (DMP) | Scavenges HCl byproduct, can activate the nucleophile. researchgate.net |

| Halogen Exchange (Cl to F) | Phase-Transfer Catalyst | 18-crown-6 | Sequesters K⁺, providing a more nucleophilic fluoride ion. researchgate.net |

| Halogen Exchange (Cl to F) | Metal Catalyst | Cu(OTf)₂ | Mediates aryl-F coupling via a proposed Cu(III) intermediate. nih.gov |

Lewis Acid Catalysis

Lewis acids are known to activate phosphorus electrophiles by coordinating to the phosphoryl oxygen or a chlorine atom, thereby increasing the positive charge on the phosphorus atom and enhancing its susceptibility to nucleophilic attack. While specific studies focusing solely on Lewis acid catalysis with N-Butylphosphoramidic dichloride are not extensively detailed in the provided search results, the general principles of Lewis acid catalysis in phosphorylation reactions can be applied. For instance, Lewis acids like zirconium(IV) chloride have been shown to be highly effective in promoting reactions involving phosphorus chlorides. nih.gov In a typical scenario, the Lewis acid would coordinate to one of the chlorine atoms of N-Butylphosphoramidic dichloride, facilitating its departure and the subsequent addition of a nucleophile.

The effectiveness of a Lewis acid catalyst in these reactions is dependent on several factors, including the nature of the Lewis acid itself, the solvent, and the substrate. The choice of Lewis acid can significantly influence the reaction pathway and the product distribution.

Table 1: Representative Lewis Acids in Phosphorus Chemistry

| Lewis Acid | Common Applications in Organophosphorus Chemistry |

| Zinc Chloride (ZnCl₂) | Catalysis of phosphorylation reactions. |

| Aluminum Chloride (AlCl₃) | Friedel-Crafts type reactions involving phosphorus compounds. |

| Titanium(IV) Chloride (TiCl₄) | Activation of phosphonates for addition reactions. |

| Zirconium(IV) Chloride (ZrCl₄) | Catalysis of benzylic bromination and other reactions involving phosphorus halides. nih.gov |

This table presents examples of Lewis acids commonly used in organophosphorus chemistry and their general applications. Specific data for N-Butylphosphoramidic dichloride was not available in the search results.

Nucleophilic Catalysis

Nucleophilic catalysis in reactions of N-Butylphosphoramidic dichloride typically involves the initial reaction of a nucleophilic catalyst with the phosphorus center to form a highly reactive intermediate. This intermediate then reacts with the final nucleophile, regenerating the catalyst. Common nucleophilic catalysts for reactions of phosphorus halides include tertiary amines and pyridines.

The mechanism of nucleophilic catalysis can proceed through different pathways depending on the nature of the reactants and the catalyst. For instance, studies on the reactions of related phosphinic chlorides with pyridines have shown that the reaction mechanism can change from a frontside to a backside attack depending on the basicity of the pyridine nucleophile.

Table 2: Examples of Nucleophilic Catalysts in Reactions of Phosphorus Halides

| Nucleophile | Proposed Role in Catalysis |

| Pyridine | Formation of a reactive pyridinium-phosphorus intermediate. |

| 4-(Dimethylamino)pyridine (DMAP) | Highly efficient acylation and phosphorylation catalyst. |

| Triethylamine (Et₃N) | Acts as a base and can also function as a nucleophilic catalyst. |

This table provides examples of common nucleophilic catalysts and their roles in reactions involving phosphorus halides. Specific kinetic or mechanistic data for N-Butylphosphoramidic dichloride was not found in the search results.

Studies on Phosphorus-Nitrogen Bond Formation and Reactivity

The phosphorus-nitrogen (P-N) bond is a key structural motif in a wide array of biologically and synthetically important molecules. The formation and reactivity of the P-N bond in N-Butylphosphoramidic dichloride are central to its chemistry. The synthesis of this compound itself involves the formation of a P-N bond, typically through the reaction of phosphorus oxychloride with n-butylamine.

The reactivity of the P-N bond in N-Butylphosphoramidic dichloride and related compounds can be influenced by the substituents on both the phosphorus and nitrogen atoms. The lone pair of electrons on the nitrogen atom can participate in pπ-dπ bonding with the vacant d-orbitals of the phosphorus atom, which can affect the bond strength and rotational barrier. The reactivity of the P-N bond is also evident in reactions where this bond is cleaved or modified.

Investigations into Carbon-Nitrogen Bond Formation Mechanisms

While N-Butylphosphoramidic dichloride is primarily a phosphorylating agent, its nitrogen atom can participate in reactions that lead to the formation of new carbon-nitrogen (C-N) bonds. For example, the reaction of N-Butylphosphoramidic dichloride with organometallic reagents could potentially lead to the formation of C-N coupled products, although this is not its most common application.

Mechanistic investigations into C-N bond formation often focus on cross-coupling reactions or nucleophilic substitution. In the context of N-Butylphosphoramidic dichloride, the nitrogen atom is already bonded to the phosphorus, making it less nucleophilic. However, under certain conditions, particularly with the use of strong bases or catalysts, reactions involving the N-H bond of the precursor amine or the N-P bond of the final product could be envisaged to form C-N bonds. The development of new catalytic systems for C-N bond formation is an active area of research, with a focus on achieving high efficiency and selectivity under mild conditions.

Applications of N Butylphosphoramidic Dichloride in Advanced Organic Synthesis

N-Butylphosphoramidic Dichloride as a Versatile Synthetic Intermediate

N-Butylphosphoramidic dichloride, with its reactive P-Cl bonds, is structurally positioned to be a versatile synthetic intermediate. The core of its reactivity lies in the sequential substitution of its two chlorine atoms by various nucleophiles. This allows for the controlled, stepwise introduction of different functional groups, leading to a diverse range of organophosphorus compounds.

The general synthetic utility of related N-alkylphosphoramidic dichlorides involves reactions with alcohols, phenols, amines, and other nucleophiles. These reactions are fundamental to building more complex phosphorus-containing molecules. The butyl group on the nitrogen atom influences the compound's solubility and steric properties, which can be advantageous in certain synthetic contexts, allowing for its use in a variety of organic solvents.

Formation of Phosphorus-Nitrogen Containing Heterocyclic Systems

While specific examples detailing the use of N-Butylphosphoramidic dichloride for the synthesis of phosphorus-nitrogen containing heterocycles are not readily found in the literature, the general strategy for forming such systems often involves the use of a P(V) dichloride species. In principle, N-Butylphosphoramidic dichloride could react with bifunctional nucleophiles, such as amino alcohols or diamines, to construct heterocyclic rings.

The reaction would typically proceed via intramolecular cyclization. For instance, reaction with a 1,2-amino alcohol could lead to the formation of a five-membered oxazaphospholidine ring. The reaction mechanism involves the initial attack of one nucleophilic group (e.g., the amino group) to displace the first chloride, followed by an intramolecular attack by the second nucleophilic group (e.g., the hydroxyl group) to displace the second chloride, forming the heterocyclic structure. The choice of reaction conditions, such as the presence of a base to scavenge the HCl byproduct, would be critical for achieving high yields.

Synthesis of Phosphoramidates and Phosphonamide Derivatives

The synthesis of phosphoramidates and phosphonamide derivatives represents a primary application for compounds like N-Butylphosphoramidic dichloride. By reacting it with various nucleophiles, a wide array of derivatives can be obtained.

Table 1: Potential Reactions for the Synthesis of Phosphoramidate (B1195095) and Phosphonamide Derivatives

| Reactant | Product Type | General Reaction |

| Alcohol/Phenol (R'-OH) | Phosphoromonoamidate | C₄H₉NHP(O)Cl₂ + R'-OH → C₄H₉NHP(O)(OR')Cl |

| Amine (R'R''NH) | Phosphorodiamidate | C₄H₉NHP(O)Cl₂ + 2 R'R''NH → C₄H₉NHP(O)(NR'R'')₂ |

These reactions are typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride that is formed. The stepwise nature of the substitution allows for the synthesis of unsymmetrical derivatives by using different nucleophiles in sequence.

Contributions to Phosphorus-Carbon Bond Formation

The direct formation of a phosphorus-carbon (P-C) bond starting from N-Butylphosphoramidic dichloride is not a typical reaction for this class of compounds. The P-Cl bonds are primarily susceptible to nucleophilic attack by heteroatoms like oxygen and nitrogen. Reactions with common carbon nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to a complex mixture of products due to potential side reactions at the phosphoryl group and the N-H bond.

More established methods for P-C bond formation, such as the Michaelis-Arbuzov reaction, typically involve trivalent phosphorus species and are not directly applicable to pentavalent phosphoramidic dichlorides. Therefore, the contribution of N-Butylphosphoramidic dichloride to P-C bond formation is considered to be minimal and not a primary area of its synthetic utility.

Synthetic Utility in Complex Molecule Construction

The utility of N-Butylphosphoramidic dichloride in the construction of complex molecules would stem from its role as a bifunctional phosphorylating agent. It can act as a linker, connecting two different molecular fragments through a phosphorodiamidate or a phosphoromonoamidate-monoester bridge. This is particularly relevant in the synthesis of prodrugs, where a bioactive molecule containing a hydroxyl or amino group can be transiently attached to the phosphorus center.

However, a literature search did not yield specific examples of complex natural products or pharmaceutical agents synthesized using N-Butylphosphoramidic dichloride as a key building block. Its application in this area remains largely theoretical or is not widely documented in publicly available sources.

Ligand Synthesis for Coordination Chemistry Research

Phosphoramidate and phosphorodiamidate moieties can serve as effective ligands for a variety of metal ions. The oxygen and nitrogen atoms of the phosphoramidate group can act as chelating agents, forming stable complexes with transition metals and lanthanides. In principle, N-Butylphosphoramidic dichloride could be a precursor for such ligands.

By reacting it with appropriate functionalized alcohols or amines, ligands with tailored electronic and steric properties could be synthesized. For example, reaction with a 2-pyridylmethanol could yield a ligand capable of N,O-chelation. Despite this potential, specific studies detailing the synthesis of coordination complexes using ligands derived from N-Butylphosphoramidic dichloride are not prevalent in the reviewed literature.

Structural Analogues and Derivatives of N Butylphosphoramidic Dichloride

Synthesis and Reactivity of N-Alkyl/Aryl Phosphoramidic Dichlorides

The synthesis of N-alkyl and N-aryl phosphoramidic dichlorides typically involves the reaction of a primary amine with phosphorus oxychloride (POCl₃). This reaction is a fundamental method for creating the P-N bond in these compounds.

A general and efficient protocol for the synthesis of N-substituted phosphoramidic dichlorides involves the dehydration of formamides with phosphorus oxychloride in the presence of a base like triethylamine (B128534). nih.gov This method offers high yields and can be performed under mild conditions. For instance, N,N-dialkyl phosphoramidic dichlorides can be synthesized from the corresponding dialkyl amine and phosphoryl chloride using basic anion exchange polymer resins, which act as a scavenger for the HCl byproduct. researchgate.net

The reactivity of these compounds is largely dictated by the two labile chlorine atoms attached to the phosphorus center, making them valuable intermediates in organophosphorus chemistry. They readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, phenols, and other amines, to yield a wide array of phosphoramidate (B1195095) derivatives.

For example, the reaction of N-arylphosphoramidic dichlorides with a second amine can lead to the formation of phosphorodiamidates. The synthesis of novel N-arylphosphoramidates has been achieved with good yields and reduced reaction times using microwave-assisted methods, starting from commercially available nitroarenes and trialkyl phosphites. researchgate.net

Variations at the Phosphorus Center in Phosphoramidic Dichlorides

Modifications at the phosphorus center of phosphoramidic dichlorides introduce significant changes in their electronic and steric properties, thereby influencing their reactivity and potential applications. A common variation involves the replacement of the phosphoryl oxygen with other chalcogens, such as sulfur or selenium.

Thiophosphoramidic and Selenophosphoramidic Dichlorides:

The synthesis of thiophosphoramidic dichlorides can be achieved by reacting N-substituted amines with thiophosphoryl chloride (PSCl₃). These thio-analogues exhibit different reactivity profiles compared to their oxygenated counterparts. For instance, the P=S bond is generally less polarized than the P=O bond, which can affect the electrophilicity of the phosphorus atom.

Similarly, selenophosphoramidic dichlorides can be prepared using selenophosphoryl chloride (PSeCl₃). The introduction of selenium, a heavier chalcogen, further modifies the electronic structure and reactivity of the molecule. Reactions involving selenium dichloride and dibromide with divinyl sulfone have been shown to produce novel selenium-containing heterocycles. researchgate.net

Phosphorus-31 NMR Spectroscopy:

³¹P NMR spectroscopy is a crucial analytical technique for characterizing these compounds. The chemical shift of the phosphorus nucleus provides valuable information about its chemical environment. The replacement of oxygen with sulfur or selenium typically results in a significant downfield shift in the ³¹P NMR spectrum.

| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |

| Phosphoramidic dichlorides | Varies depending on substituents |

| Thiophosphoramidic dichlorides | Generally downfield from phosphoramidic dichlorides |

| Selenophosphoramidic dichlorides | Generally downfield from thiophosphoramidic dichlorides |

Note: The exact chemical shifts are highly dependent on the nature of the alkyl or aryl group attached to the nitrogen atom.

Comparative Studies with Other Phosphoramidic Systems

To better understand the chemical behavior of N-Butylphosphoramidic dichloride and its analogues, it is insightful to compare them with other classes of phosphoramidic compounds.

Phosphoramidates are derivatives of phosphoramidic acids where one or more of the acidic protons are replaced by organic groups. wikipedia.org They are structurally related to phosphates but with an amine group replacing an oxygen atom. wikipedia.org The synthesis of phosphoramidates can be achieved through various routes, including the reaction of phosphoramidic dichlorides with alcohols or phenols. mdpi.com The ProTide technology, which utilizes phosphoramidates as prodrugs of nucleoside analogues, highlights their biomedical importance. nih.gov

Compared to phosphoramidic dichlorides, phosphoramidates are generally more stable and less reactive towards nucleophiles due to the replacement of the highly reactive P-Cl bonds with more stable P-O or P-N bonds.

Phosphonamides are characterized by a direct carbon-phosphorus bond, in addition to the phosphorus-nitrogen bond. The synthesis of phosphonamides can involve the reaction of phosphonothioic dichlorides with amines. acs.org The hydrolysis of phosphonamides has been studied, and the reactivity is influenced by the nature of the substituents on both the phosphorus and nitrogen atoms. osti.govmdpi.com

The presence of the C-P bond in phosphonamides, as opposed to the N-P bond in phosphoramidates, significantly alters the electronic properties and reactivity of the phosphorus center.

Phosphoramide (B1221513) mustards are a class of alkylating agents that contain a bis(2-chloroethyl)amino group attached to a phosphorodiamidic acid backbone. caymanchem.com They are active metabolites of the anticancer drug cyclophosphamide. sigmaaldrich.com The synthesis of phosphoramide mustard analogues can be achieved by reacting the appropriate amine with phosphorus oxychloride. nih.govnih.gov

These compounds exhibit potent biological activity due to their ability to alkylate DNA. sigmaaldrich.com The reactivity of the mustard group is a key feature of this class of compounds.

Imido P(V) Anions and Their Coordination Chemistry

The deprotonation of phosphoramides can lead to the formation of imido P(V) anions, which are isoelectronic with oxoanions of phosphorus. nih.gov These anions are powerful ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions.

The imido [NR]⁻ group is isoelectronic to the oxo (=O) group and can coordinate to metal ions through its lone pair of electrons. nih.gov The generation of these imido anions is typically achieved using strong organometallic bases. nih.gov The coordination chemistry of these anions has been explored with various transition metals, leading to the formation of self-assembled clusters and cages. nih.gov

For instance, the reaction of 2-pyridyl functionalized phosphonium (B103445) salts and phosphoric triamides with Ag(I) salts has yielded mono- and dianionic imido ligands, resulting in tri-, penta-, hepta-, and octanuclear silver clusters. nih.gov Similarly, reactions with Pd(II) salts have led to the formation of elusive imido-phosphate trianions. nih.gov The coordination of anions within ligand clefts and the role of amide-based ligands in anion recognition are active areas of research in supramolecular chemistry. mdpi.comnih.gov

Theoretical and Computational Studies on N Butylphosphoramidic Dichloride Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules. These methods are used to predict molecular geometries, orbital energies, and the nature of chemical bonds, which collectively determine the physical and chemical properties of a compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the structure and properties of complex molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations can be used to optimize the molecular geometry of N-Butylphosphoramidic dichloride, predicting key structural parameters. mdpi.comresearchgate.net These calculations can reveal the distribution of electron density, highlighting the polar nature of the P-Cl and P=O bonds. youtube.com

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, helps in understanding hyperconjugative interactions and charge delocalization within the molecule. For N-Butylphosphoramidic dichloride, NBO analysis would quantify the charge on each atom, showing the phosphorus atom as highly electron-deficient and thus susceptible to nucleophilic attack.

Table 1: Representative Calculated Structural Parameters for a Phosphoramidic Dichloride Core Note: This table shows typical values for a phosphoramidic dichloride structure optimized using DFT methods. Actual values for the N-butyl derivative may vary slightly.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| P=O | 1.45 - 1.48 | |

| P-N | 1.62 - 1.66 | |

| P-Cl | 2.03 - 2.07 | |

| O=P-N | 115 - 119 | |

| Cl-P-Cl | 101 - 104 | |

| N-P-Cl | 106 - 110 |

Molecular Orbital Theory in Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For N-Butylphosphoramidic dichloride, the LUMO is expected to be localized primarily on the P-Cl antibonding orbitals, making the phosphorus atom the main electrophilic center. The HOMO would likely involve lone pairs on the oxygen and nitrogen atoms.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors Note: These values are illustrative for a phosphoramidic dichloride derivative, calculated using DFT. They are used to derive key reactivity indices.

| Parameter | Energy (eV) |

| E(HOMO) | -7.5 to -8.5 |

| E(LUMO) | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling allows chemists to map out the energetic landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. This is particularly valuable for understanding the stepwise mechanisms of reactions involving N-Butylphosphoramidic dichloride, such as its hydrolysis or reactions with nucleophiles. youtube.com

Transition State Analysis

Transition state (TS) analysis is a computational technique used to locate the saddle point on a potential energy surface that represents the highest energy barrier along a reaction coordinate. rsc.org The geometry and energy of the transition state are critical for determining the reaction rate and mechanism. rsc.orgresearchgate.netresearchgate.net For N-Butylphosphoramidic dichloride, reactions like nucleophilic substitution at the phosphorus center are common. youtube.com

Computational studies can model the approach of a nucleophile (like water or an amine) to the phosphorus atom. The calculations would reveal whether the reaction proceeds through a concerted (S_N2-like) mechanism or a stepwise pathway involving a pentacoordinate intermediate. nih.gov The structure of the transition state provides a blueprint for understanding how substituents on the nitrogen or the nature of the nucleophile influence reactivity. nih.gov

Predicting Electrophilicity and Nucleophilicity Indices

From the energies of the frontier orbitals obtained via DFT, several reactivity indices can be calculated to quantify a molecule's electrophilic or nucleophilic character. khanacademy.orgyoutube.com

Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. For N-Butylphosphoramidic dichloride, a high electrophilicity index would be expected due to the electron-withdrawing chlorine and oxygen atoms, confirming the phosphorus center as a strong electrophile.

Local Philicity Indices: These indices, often derived from Fukui functions, can predict which specific atom within a molecule is most susceptible to either electrophilic or nucleophilic attack, providing a more detailed picture of regioselectivity. researchgate.net

Molecular Dynamics Simulations for Conformational and Dynamic Insights

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the movement of atoms and the conformational flexibility of molecules over time. mdpi.commdpi.com An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior in different environments (e.g., in solution). nih.govnih.gov

Absence of Specific Theoretical and Computational Studies on N-Butylphosphoramidic Dichloride Derivatives

Despite a comprehensive search of available scientific literature, no specific theoretical or computational studies focusing on the design of novel N-Butylphosphoramidic dichloride derivatives were identified. The current body of research does not appear to contain detailed investigations into the quantitative structure-activity relationships (QSAR), molecular docking, or other computational modeling techniques explicitly applied to this particular chemical compound and its analogs.

While the broader field of computational chemistry offers a robust framework for the design and analysis of novel chemical entities, including techniques like 3D-QSAR, molecular field analysis, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, these methodologies have not been specifically documented in the public domain for N-Butylphosphoramidic dichloride.

General principles of computational drug design often involve the following:

Quantitative Structure-Activity Relationship (QSAR): This method correlates variations in the physicochemical properties of compounds with their biological activities to derive a mathematical relationship. For a hypothetical study on N-Butylphosphoramidic dichloride derivatives, one might explore how modifications to the butyl chain or substitutions on the phosphoramidic dichloride core affect a particular biological endpoint. However, no such studies specific to this compound were found.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In the context of designing novel N-Butylphosphoramidic dichloride derivatives, docking studies would be instrumental in understanding potential interactions with a biological target. The absence of such research indicates a lack of identified specific biological targets for this compound in the literature.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a molecule over time, offering a more realistic representation of its conformational flexibility and interactions with its environment. No MD simulation studies specifically examining N-Butylphosphoramidic dichloride derivatives were discovered.

The lack of specific computational design studies on N-Butylphosphoramidic dichloride suggests that this compound may not have been a primary focus of recent drug discovery or materials science research, or that such research is proprietary and not publicly available. Future research in this area would be necessary to generate the data required for a detailed analysis as outlined in the requested article structure.

Advanced Analytical Methodologies in N Butylphosphoramidic Dichloride Research

Spectroscopic Techniques for Elucidating Chemical Transformations

Spectroscopic methods are indispensable for the structural elucidation and real-time monitoring of chemical transformations involving N-Butylphosphoramidic dichloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and the chemical environment of the atoms within the molecule.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR spectroscopy is a particularly powerful tool for studying N-Butylphosphoramidic dichloride. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing a direct probe into the bonding and structure of the molecule. In the synthesis of phosphoramidates, ³¹P NMR can be used to follow the conversion of starting materials to the desired product, with typical conversions being determined by integrating the respective signals nih.gov. The technique has also been successfully employed to study the kinetics of solvolysis in related phosphoramidate (B1195095) compounds, offering insights into reaction mechanisms and the stability of intermediates nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For N-Butylphosphoramidic dichloride, characteristic absorption bands for the P=O, P-Cl, and N-H bonds are expected. The IR spectra of similar N-substituted phosphoramidic dichlorides have been studied, providing a basis for the interpretation of the spectrum of the n-butyl derivative researchgate.netnist.gov. Changes in the IR spectrum during a reaction, such as the appearance or disappearance of specific bands, can indicate the formation of the desired product or the presence of intermediates and byproducts.

Table 1: Typical Spectroscopic Data for Phosphoramidic Dichloride Derivatives

| Spectroscopic Technique | Parameter | Typical Value/Range | Reference |

| ³¹P NMR | Chemical Shift (δ) | Varies depending on substitution, often in the range of 0 to 300 ppm | organicchemistrydata.org |

| Infrared (IR) | P=O Stretch | ~1250 - 1350 cm⁻¹ | tdl.org |

| Infrared (IR) | P-Cl Stretch | ~500 - 600 cm⁻¹ | researchgate.net |

| Infrared (IR) | N-H Stretch | ~3200 - 3400 cm⁻¹ | tdl.org |

Note: The exact values for N-Butylphosphoramidic dichloride may vary.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of N-Butylphosphoramidic dichloride from starting materials, byproducts, and other impurities, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For compounds related to N-Butylphosphoramidic dichloride, such as organophosphorus pesticides, various HPLC methods have been developed nih.govchromatographyonline.comchromatographyonline.com. These methods often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724) chromatographyonline.comresearchgate.net. Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS) chromatographyonline.com.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While some phosphoramidates can be thermally labile, GC-MS methods have been successfully developed for the analysis of related organophosphorus compounds, often after a derivatization step to increase volatility and thermal stability nih.govd-nb.inforesearchgate.net. The choice of column, temperature program, and detector (e.g., a mass spectrometer for GC-MS) is critical for achieving good separation and sensitive detection chromatographyonline.com.

Table 2: General Chromatographic Conditions for the Analysis of Related Organophosphorus Compounds

| Chromatographic Method | Column Type | Typical Mobile/Carrier Gas | Common Detector | Reference |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water | UV, Diode-Array, MS | nih.govchromatographyonline.comresearchgate.net |

| GC-MS | DB-5ms, QF-1 | Helium | Mass Spectrometer | nih.govd-nb.info |

Note: Specific conditions would need to be optimized for N-Butylphosphoramidic dichloride.

Development of Specialized Analytical Protocols for Complex Reaction Mixtures

The synthesis of N-Butylphosphoramidic dichloride can result in complex reaction mixtures containing the desired product, unreacted starting materials (such as phosphoryl chloride and n-butylamine), and various byproducts. The development of specialized analytical protocols is therefore essential for effective reaction monitoring and product purification.

A typical protocol for the synthesis and purification of a phosphoramidic dichloride might involve the following steps nih.govresearchgate.net:

Reaction Monitoring: The progress of the reaction between phosphoryl chloride and n-butylamine is monitored by taking small aliquots from the reaction mixture at regular intervals. These aliquots are then analyzed by a rapid analytical technique, most commonly ³¹P NMR or Thin Layer Chromatography (TLC), to determine the extent of conversion of the starting materials into the product.

Work-up and Extraction: Once the reaction is deemed complete, the reaction mixture is subjected to a work-up procedure to remove excess reagents and inorganic byproducts. This often involves washing with water or aqueous solutions, followed by extraction of the product into an organic solvent.

Purification: The crude product obtained after extraction is then purified to remove any remaining impurities. Column chromatography on silica (B1680970) gel is a widely used method for the purification of phosphoramidates nih.gov. The choice of eluent (solvent system) is critical for achieving good separation.

Purity Assessment and Characterization: The purity of the final product is assessed using a combination of chromatographic (HPLC or GC) and spectroscopic (NMR, IR) techniques. These analyses confirm the identity and purity of the N-Butylphosphoramidic dichloride.

The development of such a protocol requires careful optimization of each step to ensure a high yield of the pure product.

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods.

- Emergency Procedures : For skin contact, rinse immediately with 0.1 M NaOH to neutralize HCl byproducts.

- Storage : Keep in airtight, amber glass containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis .

Advanced Research Focus

Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, releasing toxic gases (e.g., HCl, POₓ). Ensure vented storage cabinets and scrubbers for large-scale reactions. LC-MS monitoring of lab air detects trace volatiles (<1 ppm) .

How does N-butylphosphoramidic dichloride compare to other phosphoramidoyl chlorides in catalytic or polymer applications?

Advanced Research Focus

In polymer synthesis, the n-butyl group enhances solubility in nonpolar solvents (e.g., toluene) compared to phenyl analogs. For example, polycondensation with bisphenol A produces polymers with inherent viscosity ~0.8 dL/g, suitable for flame-retardant coatings. Catalytic applications (e.g., palladium coupling) show lower activity than triphenylphosphine complexes due to weaker π-accepting ability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.